molecular formula C25H42O2 B043125 10,12-Pentacosadiynoic acid CAS No. 66990-32-7

10,12-Pentacosadiynoic acid

Cat. No. B043125
Key on ui cas rn: 66990-32-7
M. Wt: 374.6 g/mol
InChI Key: ZPUDRBWHCWYMQS-UHFFFAOYSA-N
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Patent
US06866863B2

Procedure details

Alcoholic Monomer Solution of TDA/PDA: 10,12-Tricosadiynoic acid (TDA, 6 gm GFS Chemicals) and 10,12-pentacosadiynoic acid (PDA, 0.9 gm GFS Chemicals) were dissolved in 60 ml ethanol (Fisher). The solution was slightly warmed and stirred. The solution (TDA/PDA) was filtered (Whatman No. 1) to remove residual polymer. Dye colorant could be added to the alcoholic monomer solution as an indicator. Standard organic solvent based dyes were added at 2 drops per ml.
Name
TDA PDA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:25])(=[O:24])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]#[C:11][C:12]#[C:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].[C:26](O)(=O)CCCCCCCCC#CC#CCCCCCCCCCCCC.C(O)(=O)CCCCCCCCC#CC#CCCCCCCCCCC.C(O)(=O)CCCCCCCCC#CC#CCCCCCCCCCCCC>C(O)C>[C:1]([O:25][CH3:26])(=[O:24])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]#[C:11][C:12]#[C:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23] |f:0.1|

Inputs

Step One
Name
TDA PDA
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC#CC#CCCCCCCCCCC)(=O)O.C(CCCCCCCCC#CC#CCCCCCCCCCCCC)(=O)O
Name
Quantity
6 g
Type
reactant
Smiles
C(CCCCCCCCC#CC#CCCCCCCCCCC)(=O)O
Name
Quantity
0.9 g
Type
reactant
Smiles
C(CCCCCCCCC#CC#CCCCCCCCCCCCC)(=O)O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was slightly warmed
FILTRATION
Type
FILTRATION
Details
The solution (TDA/PDA) was filtered (Whatman No. 1)
CUSTOM
Type
CUSTOM
Details
to remove residual polymer
ADDITION
Type
ADDITION
Details
Dye colorant could be added to the alcoholic monomer solution as an indicator
ADDITION
Type
ADDITION
Details
were added at 2 drops per ml

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCC#CC#CCCCCCCCCCC)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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